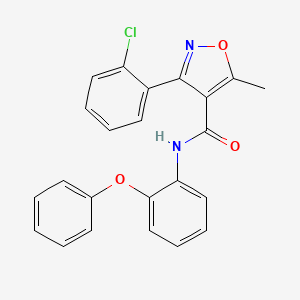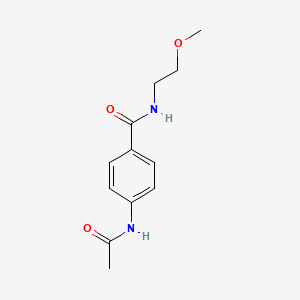
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide
描述
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide, also known as LX-4211, is a small molecule drug compound that has shown potential in treating type 2 diabetes mellitus (T2DM). It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine.
作用机制
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose in the kidneys. By blocking this protein, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide increases glucose excretion in the urine, leading to a decrease in blood glucose levels. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide also inhibits the SGLT1 protein, which is responsible for glucose absorption in the intestines, leading to a reduction in postprandial glucose levels.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight in animal studies. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce blood pressure and improve lipid profiles in patients with T2DM.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for inhibiting the SGLT2 and SGLT1 proteins, which allows for the study of glucose transport in the kidneys and intestines. However, one limitation of using 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experiments.
未来方向
For 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide research include studying its long-term safety and efficacy in treating T2DM, investigating its potential in treating other metabolic disorders, and exploring its mechanism of action in more detail. 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide may also be studied in combination with other drugs for the treatment of T2DM.
科学研究应用
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential in treating T2DM. In animal studies, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glucose control, increase insulin sensitivity, and reduce body weight. In clinical trials, 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to improve glycemic control, reduce fasting plasma glucose levels, and decrease HbA1c levels in patients with T2DM.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-21(22(26-29-15)17-11-5-6-12-18(17)24)23(27)25-19-13-7-8-14-20(19)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLLVXFXOJMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinylsulfonyl)phenyl]-4-propyl-1-piperazinecarbothioamide](/img/structure/B4720851.png)
![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide](/img/structure/B4720859.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)

![N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4720894.png)
![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)